3-Chloro-4-methylaniline

描述

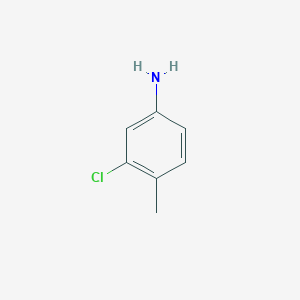

3-Chloro-4-methylaniline (CAS 95-74-9), also known as 3-chloro-p-toluidine, is a halogenated aromatic amine with the molecular formula C₇H₈ClN. It is a brown crystalline solid with a mild odor, a molecular weight of 141.6 g/mol, and a melting point of ~260°C (sublimation) in its hydrochloride form . This compound is primarily used as a key intermediate in synthesizing herbicides such as Chlorotoluron . Its production typically involves catalytic hydrogenation of 3-chloro-4-methylnitrobenzene using Raney Ni as a catalyst under low-pressure conditions .

属性

IUPAC Name |

3-chloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKFYFNZSHWXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Record name | 3-CHLORO-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7745-89-3 (hydrochloride) | |

| Record name | 3-Chloro-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020286 | |

| Record name | 3-Chloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-chloro-p-toluidine is a brown solid with a mild odor. (NTP, 1992), Other Solid, Brown solid; [CAMEO] Low melting solid; mp = 22-25 deg C; [MSDSonline] | |

| Record name | 3-CHLORO-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 3-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

468 to 471 °F at 760 mmHg (NTP, 1992), 243 °C | |

| Record name | 3-CHLORO-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-p-toluidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

212 °F (NTP, 1992), 136 °C, ~136 °C | |

| Record name | 3-CHLORO-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Chloro-p-toluidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol; slightly soluble in carbon tetrachloride | |

| Record name | 3-CHLORO-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-p-toluidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.108 (NTP, 1992) - Denser than water; will sink | |

| Record name | 3-CHLORO-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.085 mmHg at 77 °F (NTP, 1992), 0.04 [mmHg] | |

| Record name | 3-CHLORO-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-74-9 | |

| Record name | 3-CHLORO-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32Y306W7BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Chloro-p-toluidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79 °F (NTP, 1992), 26 °C | |

| Record name | 3-CHLORO-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-p-toluidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Synthetic Routes and Reaction Conditions

3-Chloro-4-methylaniline can be synthesized through various methods. One common method involves the catalytic hydrogenation of 3-chloro-4-methylnitrobenzene. This process uses a two-component palladium-iron catalyst (Pd-Fe/C) in the presence of an alcohol or alcohol-water solvent. The reaction is carried out in a high-pressure reactor at 55°C with hydrogen gas at a pressure of 2.0 MPa. The resulting product has a high selectivity and yield .

Another method involves the chlorination of paranitrotoluene followed by reduction. In this process, chlorine is introduced into paranitrotoluene under controlled conditions, followed by reduction using a suitable reducing agent to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically follows the catalytic hydrogenation route due to its high efficiency, mild operating conditions, and minimal pollution. The use of recyclable catalysts further reduces production costs and environmental impact .

化学反应分析

Types of Reactions

3-Chloro-4-methylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group in 3-chloro-4-methylnitrobenzene can be reduced to form this compound.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under controlled conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: this compound from 3-chloro-4-methylnitrobenzene.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Chemical Synthesis

3-Chloro-4-methylaniline is primarily used as an intermediate in the production of various organic compounds. Its applications include:

- Dyes and Pigments : It is a key precursor in the manufacture of organic pigments and dyes, particularly those used in textiles and coatings .

- Agrochemicals : The compound is involved in synthesizing herbicides such as chlortoluron, which is used for weed control in crops .

Biological Research

In biological contexts, this compound has been studied for its potential effects on various organisms:

- Microbial Degradation : Certain bacteria, such as Pseudomonas cepacia, can utilize this compound as a sole source of carbon and nitrogen, indicating its role in microbial degradation pathways.

- Toxicology Studies : Research indicates that this compound exhibits high toxicity to specific bird species like European starlings and gulls, making it useful as an avicide (bird poison) under the trade name Starlicide . It has been tested extensively for its safety and efficacy in controlling pest bird populations without significantly impacting non-target species .

Pharmaceutical Applications

Research into the pharmaceutical potential of this compound has revealed:

- Coordination Compounds : The synthesis of metal complexes involving this compound has shown promising pharmacological activities, including anticancer and antifungal properties. Studies have reported cytotoxic effects in vitro and in vivo against various cancer cell lines .

- Drug Development : Ongoing research aims to explore its potential uses in drug formulations due to its unique chemical properties that allow for modification and functionalization .

Environmental Impact and Safety

The environmental fate and toxicity profile of this compound have been the subjects of extensive studies:

- Ecotoxicological Assessments : It has one of the most comprehensive databases for acute oral toxicity to birds among registered pesticides. This extensive testing is crucial for assessing its environmental impact and ensuring safety for non-target species .

- Regulatory Status : The compound's use is regulated due to its toxicity; thus, understanding its behavior in the environment is critical for safe application practices .

Case Studies

作用机制

The mechanism of action of 3-chloro-4-methylaniline involves its interaction with various molecular targets and pathways. It can undergo electrophilic aromatic substitution reactions, where the amino group activates the aromatic ring towards electrophilic attack. The chlorine and methyl groups influence the reactivity and orientation of these reactions. Additionally, its role in microbial degradation involves enzymatic cleavage of the aromatic ring, leading to the formation of simpler compounds .

相似化合物的比较

Key Observations :

- The methyl group also elevates the melting point, making it less volatile than non-methylated analogs .

Toxicity and Ecotoxicology

Key Observations :

- This compound exhibits moderate acute toxicity but is highly toxic to aquatic organisms (EC₅₀ = 0.62 mg/L for Daphnia), comparable to p-chloroaniline .

- Its hydrochloride form (DRC-1339) is classified as moderately toxic to birds, with an LD₅₀ >150 mg/kg .

Biodegradation and Environmental Fate

- This compound: Degraded by P. cepacia CMA1 via aniline oxygenase, forming chloromethylcatechol and releasing ammonium/chloride ions .

- p-Chloroaniline : Persistent in aerobic environments but degradable by specialized Acinetobacter strains via meta-cleavage pathways .

- 4-Bromoaniline : Less biodegradable than chloro analogs due to stronger C–Br bonds; often requires advanced oxidation processes .

Antimicrobial Activity

A comparative study against Vibrio species revealed:

| Compound | MIC for V. parahaemolyticus (μg/mL) | MIC for V. harveyi (μg/mL) | |

|---|---|---|---|

| This compound | >500 | 375 | |

| 4-Bromo-3-chloroaniline | 125 | 150 |

Key Observations :

- Bromo-chloro derivatives (e.g., 4-bromo-3-chloroaniline) exhibit superior antimicrobial potency, likely due to enhanced electrophilicity from bromine .

生物活性

Overview

3-Chloro-4-methylaniline, also known as DRC-1339 or Starlicide, is an organic compound with the molecular formula C7H8ClN. It is primarily recognized for its use as an avicide, particularly effective against certain bird species. This compound's biological activity is characterized by its toxicity to birds, its metabolic pathways, and its environmental interactions.

- Molecular Formula: C7H8ClN

- Appearance: Brown solid with a mild odor

- Solubility: Slightly soluble in water

- Toxicity: Highly toxic via ingestion, intravenous, and intraperitoneal routes .

This compound acts primarily as a neurotoxin in birds. Its mechanism includes:

- Target Organisms: Primarily affects avian species such as European starlings and blackbirds.

- Mode of Action: Causes uremic poisoning leading to organ congestion and death in sensitive species .

- Biochemical Pathways: Metabolized by certain bacteria like Pseudomonas cepacia, which utilize it as a carbon and nitrogen source.

Acute Toxicity

Research indicates that this compound exhibits significant acute toxicity in various bird species. The following table summarizes key findings from toxicity studies:

Chronic Toxicity

Chronic exposure studies have shown that:

- At dietary concentrations of 10 ppm, significant reproductive effects were noted in blackbirds, including reduced egg production and chick viability .

- Long-term exposure may lead to nephrotoxicity, particularly in sensitive species like the red-winged blackbird .

Environmental Impact

This compound's environmental behavior includes:

- Mobility: Moderately mobile in the environment; sensitive to prolonged exposure to air and light .

- Degradation: Biodegradable by certain soil bacteria, reducing its persistence in ecosystems.

Case Studies

Case Study 1: Avian Pest Control

In a controlled study conducted in North Dakota, DRC-1339 was applied to sunflower fields to manage blackbird populations. The results indicated effective population control with minimal impact on non-target species when applied at recommended rates .

Case Study 2: Reproductive Effects on Ring-necked Pheasants

A reproductive toxicity study administered varying doses of DRC-1339 to breeding pairs of ring-necked pheasants. Results showed significant reductions in egg production at doses above 3.2 ppm, raising concerns about potential ecological impacts if used indiscriminately .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

常见问题

Q. What are the optimized conditions for synthesizing 3-chloro-4-methylaniline via catalytic hydrogenation?

The synthesis of this compound via hydrogenation of 3-chloro-4-methylnitrobenzene is optimized using a 1% Pt/C catalyst. Key parameters include:

Q. How can this compound be derivatized for analytical quantification in environmental samples?

A two-step derivatization method improves detection sensitivity:

- Acetylation : React with acetic anhydride in alkaline solution to form N-acetates, which are extracted into methylene chloride.

- Trifluoroacetylation : Further react with trifluoroacetic anhydride to generate volatile derivatives. Separation is achieved via gas-liquid chromatography (GLC) using a 3% OV-17 column at 140°C, enabling resolution of derivatives like N-acetyl-N-trifluoroacetyl-3-chloro-4-methylaniline .

Q. What are the primary applications of this compound in agrochemical research?

It serves as a key intermediate in synthesizing herbicides (e.g., N-phenylcarbamate and N-phenylurea derivatives) and pesticides. Its resistance to biodegradation necessitates analytical monitoring in environmental matrices .

Advanced Research Questions

Q. How can reaction byproducts (e.g., dechlorinated derivatives) be minimized during catalytic hydrogenation?

Dechlorination (<1%) is suppressed by:

Q. What methodologies enable the biodegradation of this compound in industrial wastewater?

The Extractive Membrane Bioreactor (EMB) achieves complete mineralization:

- Microbial Enrichment : Continuous reactors cultivate mixed cultures capable of degrading this compound.

- Pilot-Scale EMB : A 1 m³ reactor removes 60 g/L of this compound and 30 g/L para-toluidine, with stoichiometric chloride release confirming full degradation.

- Process Monitoring : Two-dimensional fluorometry with artificial neural networks (ANNs) tracks degradation efficiency in real-time .

Q. How does polymorphism affect the physicochemical properties of this compound?

Three polymorphic phases (α, β, γ) exhibit distinct 35Cl NQR spectra :

- Stable Phases (α, γ) : Show temperature-dependent torsional frequencies (1.2–1.5 THz) linked to methyl group dynamics.

- Metastable Phase (β) : Transforms to γ phase over time due to lattice defects. These differences impact solubility and reactivity in synthetic applications .

Q. What are the toxicological implications of this compound hydrochloride (DRC-1339) in avian species?

DRC-1339, a registered avicide, exhibits:

- Acute Toxicity : LD₅₀ values range from 3.2 mg/kg (European starlings) to >150 mg/kg (tolerant species like crows).

- Chronic Effects : Bioaccumulation in liver and kidney tissues disrupts metabolic pathways.

- Environmental Monitoring : GLC-MS confirms residues in feed and water systems near agricultural sites .

Methodological Challenges and Solutions

Q. How can bromination of this compound be selectively controlled to avoid di-substitution?

- Acetanilide Protection : Brominating the acetylated derivative (IV) in HOAc-Et₂O yields mono-brominated product (V) with >90% selectivity.

- Chromatographic Separation : Column chromatography isolates 2-bromo-5-chloro-4-methylaniline (II) from dibromo byproducts (III) .

Q. What advanced techniques resolve co-eluting derivatives in chromatographic analysis?

- Capillary Columns : 0.2% Carbowax columns separate acetylated this compound from 4-bromoaniline.

- Mass Spectral Libraries : Match fragmentation patterns (e.g., m/z 141 for C₇H₈ClN⁺) to confirm peak identities .

Q. How can torsional motions in this compound be modeled for material science applications?

Modified Bayer’s theory correlates 35Cl NQR frequencies with torsional modes:

- Temperature Dependence : Frequencies decrease linearly from 77 K to 292 K due to thermal expansion.

- Computational Models : Density functional theory (DFT) predicts energy barriers for methyl group rotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。